molecular formula C12H11N5 B1428844 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 925006-64-0

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1428844
CAS No.: 925006-64-0
M. Wt: 225.25 g/mol
InChI Key: VCQJWWQVGDBSNN-UHFFFAOYSA-N
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Description

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is an organic compound that belongs to the class of phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The compound has a linear formula of C12H11N5 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cc1ccccc1-n2ncc3c(N)ncnc23 . The InChI representation is 1S/C12H11N5/c1-8-4-2-3-5-10(8)17-12-9(6-16-17)11(13)14-7-15-12/h2-7H,1H3,(H2,13,14,15) .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 225.25 .

Scientific Research Applications

Synthesis and Medicinal Aspects

Pyrazolo[1,5-a]pyrimidine, a structural scaffold closely related to 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been extensively studied for its broad range of medicinal properties. Researchers have leveraged its versatility in drug discovery, noting its applications as a building block in developing drug-like candidates with anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic properties. The significance of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry is underscored by structure-activity relationship (SAR) studies, highlighting the scaffold's potential in generating lead compounds for various disease targets. This research area remains ripe for exploration by medicinal chemists aiming to develop new therapeutic agents using this privileged scaffold (Cherukupalli et al., 2017).

Regio-Orientation in Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidine compounds, which share a similar core structure with this compound, involves complex reactions where regio-orientation and regioselectivity are critical. The nuanced chemistry of these reactions, particularly with unsymmetrical 1,3-bielectrophilic reagents, poses challenges due to the comparable nucleophilicity of the exocyclic NH2 group and endocyclic NH in 3(5)-aminopyrazoles. This aspect has led to controversies and debates in the literature, underscoring the need for clarity and further investigation in this area (Mohamed & Mahmoud, 2019).

Hybrid Catalysts in Synthesis

The synthesis of pyrano[2,3-d]pyrimidine scaffolds, related to the pyrazolo[3,4-d]pyrimidine structure, highlights the importance of using hybrid catalysts. These catalysts, ranging from organocatalysts to nanocatalysts, facilitate the development of complex molecules with significant potential in medicinal and pharmaceutical industries. The versatility and broad applicability of pyrano[2,3-d]pyrimidine scaffolds in drug development underscore the innovative approaches in catalysis and synthetic chemistry (Parmar, Vala, & Patel, 2023).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The signal word is “Warning” and it has the hazard statement H302 . It is recommended to handle the compound with appropriate safety measures.

Biochemical Analysis

Biochemical Properties

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a crucial role in biochemical reactions, particularly as a kinase inhibitor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit specific kinases by mimicking the hinge region binding interactions in kinase active sites . This interaction is essential for its role in modulating signaling pathways involved in cell proliferation and survival.

Cellular Effects

This compound influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by targeting specific kinases involved in oncogenic pathways . This inhibition leads to reduced cell growth and induction of apoptosis in cancer cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a competitive inhibitor of ATP, binding to the active site of kinases and preventing ATP from binding. This inhibition disrupts the kinase activity, leading to downstream effects on cell signaling and gene expression . Additionally, it may induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its inhibitory activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits target kinases without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, affecting its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes and signaling pathways .

Properties

IUPAC Name

1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-8-4-2-3-5-10(8)17-12-9(6-16-17)11(13)14-7-15-12/h2-7H,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQJWWQVGDBSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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